(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and a triazole ring. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylene with 2-methylphenylthiazole under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-(2-thienylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N3O2S |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H11N3O2S/c1-10-5-2-3-7-12(10)14-17-16-19(18-14)15(20)13(22-16)9-11-6-4-8-21-11/h2-9H,1H3/b13-9- |
InChI Key |
NSCCAQNPPXBPME-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2 |
Origin of Product |
United States |
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